Product packaging for Ruthenium(Cat. No.:CAS No. 7440-18-8)

Ruthenium

Cat. No.: B045886
CAS No.: 7440-18-8
M. Wt: 101.1 g/mol
InChI Key: KJTLSVCANCCWHF-UHFFFAOYSA-N
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Description

Ruthenium is a rare, versatile transition metal prized in research for its exceptional catalytic properties, intriguing electrochemical behavior, and emerging applications in medicinal chemistry. As a catalyst, this compound complexes, such as Grubbs' catalysts, are indispensable in olefin metathesis reactions, enabling efficient carbon-carbon bond formation critical for polymer synthesis and complex organic molecule construction. In electrochemistry, this compound and its oxides (e.g., RuO₂) are pivotal materials for supercapacitors and electrocatalysts for oxygen evolution reactions, driving advancements in renewable energy storage and conversion technologies. Furthermore, this compound-based complexes are at the forefront of innovative anticancer research, where they can induce cancer cell death through unique mechanisms, including DNA binding and protein interaction, often with different activity profiles and potentially reduced side effects compared to traditional platinum-based chemotherapeutics. Its utility extends to sensor design and as a dopant for enhancing the durability and performance of various alloys and electronic materials. This high-purity this compound is provided to support groundbreaking investigations across these dynamic scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ru B045886 Ruthenium CAS No. 7440-18-8

Properties

IUPAC Name

ruthenium
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InChI

InChI=1S/Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLSVCANCCWHF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Ru]
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Molecular Formula

Ru
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DSSTOX Substance ID

DTXSID9064687
Record name Ruthenium
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Molecular Weight

101.1 g/mol
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Physical Description

Liquid, Other Solid, Lustrous metal; [Merck Index], Solid
Record name Ruthenium
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CAS No.

7440-18-8
Record name Ruthenium
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Record name RUTHENIUM
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Melting Point

2334 °C
Record name Ruthenium
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Ruthenium in Catalysis

Homogeneous Ruthenium Catalysis

Homogeneous this compound catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity. This compound compounds exist in various valence states, allowing for complex and efficient catalytic designs. google.com

Olefin Metathesis Catalyzed by this compound Complexes

Olefin metathesis, a powerful synthetic tool for rearranging carbon-carbon double bonds, has been revolutionized by the development of this compound-based catalysts. molview.orgacs.org These catalysts, notably the Grubbs catalysts and their derivatives, are highly popular in both industrial and laboratory settings due to their excellent functional group tolerance, air, and moisture stability. molview.orgacs.orgchinesechemsoc.org

The evolution of Grubbs catalysts has seen several generations, each offering improved performance:

First-Generation Grubbs Catalyst : Benzylidene-bis(tricyclohexylphosphino)-dichlorothis compound was a significant breakthrough, providing a robust and functional group-tolerant catalyst for various metathesis reactions. researchgate.netmdpi.com

Second-Generation Grubbs Catalyst : Incorporating an N-heterocyclic carbene (NHC) ligand, these catalysts, such as Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro(tricyclohexylphosphine)this compound, exhibit significantly greater metathesis activity and enhanced thermal stability compared to their first-generation counterparts. wikipedia.orgwikipedia.orgrsc.org They also enabled the first examples of selective cross-metathesis reactions. chinesechemsoc.org

Hoveyda-Grubbs Catalysts : These are a class of this compound catalysts modified with a chelating isopropoxybenzylidene ligand. molview.org They are known for their high functional group selectivity and stability in aqueous media, making them particularly useful for ring-closing metathesis (RCM) to form macrocycles. acs.orgnih.govresearchgate.net

The catalytic cycle of olefin metathesis typically involves the dissociation of a phosphine (B1218219) ligand from the this compound pre-catalyst to form an active 14-electron this compound-alkylidene intermediate, which then enters the catalytic cycle via the Chauvin mechanism. chinesechemsoc.orgrsc.org

Table 1: Key this compound Catalysts for Olefin Metathesis

Catalyst NamePubChem CIDKey Features
Grubbs' First-Generation Catalyst86306055Air and moisture tolerant, broad functional group compatibility. researchgate.net
Grubbs' Second-Generation Catalyst11147261Enhanced activity and thermal stability due to NHC ligand. wikipedia.orgrsc.org
Hoveyda-Grubbs Catalyst (1st Gen)10941020Chelating ligand, improved stability and recyclability. researchgate.net
Hoveyda-Grubbs Catalyst (2nd Gen)11763533Further improved activity and broader applicability. nih.gov

Asymmetric Hydrogenation Reactions with this compound Catalysts

Asymmetric hydrogenation is a crucial method for synthesizing chiral molecules, particularly in the pharmaceutical and agrochemical industries. This compound-based catalysts, notably those developed by Ryōji Noyori and co-workers, have been exceptionally effective in achieving high enantioselectivities in the hydrogenation of polar substrates like ketones and imines.

Noyori's pioneering work introduced chiral this compound complexes featuring chiral diamine ligands, such as [RuCl(η6-arene)(N-arylsulfonyl-DPEN)] and Ru(OAc)2(BINAP). These catalysts facilitate the stereoselective reduction of various aromatic ketones and imines to optically active alcohols and amines with high optical purities and yields. The reaction typically utilizes hydrogen donors like 2-propanol or a formic acid-triethylamine mixture, avoiding the need for gaseous hydrogen and high-pressure reactors.

The mechanism for asymmetric transfer hydrogenation (ATH) with Noyori-Ikariya catalysts is well-established, often proceeding via a metal-ligand bifunctional mechanism where both the metal and the amine ligand are involved in hydrogen transfer.

Table 2: Representative this compound Catalysts for Asymmetric Hydrogenation

Catalyst NamePubChem CIDKey Features
Ru(OAc)2(BINAP)118705203Precursor for asymmetric hydrogenation of functionalized ketones.
RuCl2[(R)-binap][(R,R)-dpen]11434642Highly effective for asymmetric transfer hydrogenation of ketones and imines.

Transfer Hydrogenation Catalyzed by this compound Systems

Transfer hydrogenation (TH) involves the transfer of hydrogen from a donor molecule to an acceptor molecule in the presence of a catalyst. This compound complexes are highly effective in this process, offering advantages such as enhanced safety and cost-effective hydrogen donors. chinesechemsoc.org

A prominent example is Shvo's catalyst (1-Hydroxytetraphenylcyclopentadienyl-(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldithis compound(II)), a dimeric organothis compound compound. It catalyzes the hydrogenation of polar functional groups including aldehydes, ketones, and imines. The mechanism of Shvo's catalyst-mediated hydrogen transfer has been extensively studied, with strong evidence supporting a concerted outer-sphere mechanism for ketones and aldehydes, where both the metal hydride and a proton from the ligand are transferred simultaneously. nih.govresearchgate.net For imines, a stepwise transfer mechanism has been proposed. Shvo's catalyst is also noted for its mild operating conditions and applicability in dynamic kinetic resolution.

Other this compound complexes, such as Dichlorotris(triphenylphosphine)this compound(II) (RuCl2(PPh3)3), have also been reported for their activity in transfer hydrogenation, particularly for α,β-unsaturated ketones. chinesechemsoc.org

Table 3: Key this compound Catalysts for Transfer Hydrogenation

Catalyst NamePubChem CIDKey Features
Shvo's Catalyst56845452Bifunctional, catalyzes hydrogenation of polar functional groups, dynamic kinetic resolution.
Dichlorotris(triphenylphosphine)this compound(II)11007548Used in transfer hydrogenation of unsaturated ketones, activity enhanced by base. chinesechemsoc.orgresearchgate.net

C-H and C-X Bond Activation Mediated by this compound

This compound catalysts have made significant contributions to C-H bond activation and functionalization, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds from typically unreactive C-H bonds. acs.org This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. acs.org

Key this compound catalysts employed in C-H activation include:

Dihydridocarbonyltris(triphenylphosphine)this compound(II) (RuH2(CO)(PPh3)3) and Trithis compound dodecacarbonyl (Ru3(CO)12) : These precatalysts were among the first to be reported for the direct addition of C-H bonds of aromatic ketones to olefins, a reaction known as the Murai reaction. acs.org

Dichlorotris(triphenylphosphine)this compound(II) (RuCl2(PPh3)3) and [(p-Cymene)this compound dichloride dimer] ([RuCl2(p-cymene)]2) : These this compound(II) complexes, often in conjunction with bases like acetate (B1210297) or carbonate, are utilized for C-H bond functionalization via a deprotonation pathway. They have been instrumental in direct arylations and alkenylations of (hetero)arenes, often directed by Lewis basic heteroatoms.

Beyond C-H activation, this compound complexes are also involved in C-X bond activation, including C-halogen and C-N bond cleavages, facilitating various cross-coupling reactions and the synthesis of heterocyclic compounds.

Table 4: this compound Catalysts for C-H and C-X Bond Activation

Catalyst NamePubChem CIDKey Features
Dihydridocarbonyltris(triphenylphosphine)this compound(II)12559316Used in Murai reaction for C-H bond addition to olefins. wiley-vch.deacs.org
Trithis compound dodecacarbonyl11053792Precursor for C-H activation, particularly with nitrogen-directing groups.
Dichlorotris(triphenylphosphine)this compound(II)11007548Versatile precursor for C-H activation and other catalytic reactions. researchgate.net
[(p-Cymene)this compound dichloride dimer]10908223Widely used in C-H activation, especially with directing groups.

Hydroformylation and Hydrosilylation Catalyzed by this compound

Hydroformylation , also known as the oxo process, is a significant industrial reaction for producing aldehydes from alkenes by adding a formyl group and a hydrogen atom across a carbon-carbon double bond. While rhodium and cobalt catalysts are dominant, this compound complexes have also been explored. researchgate.net

This compound pentacarbonyl (Ru(CO)5) and Trithis compound dodecacarbonyl (Ru3(CO)12) , sometimes modified with phosphine ligands like triphenylphosphine (B44618) (PPh3), have been investigated for hydroformylation. researchgate.net

this compound catalysts can also promote the subsequent hydrogenation of the aldehyde products to alcohols, leading to tandem hydroformylation-hydrogenation reactions. researchgate.net For instance, Ru3(CO)12 with LiCl can catalyze hydroformylation of cyclohexene (B86901) using H2 and CO2, yielding cyclohexanecarboxaldehyde (B41370) and its hydrogenation product, cyclohexanemethanol.

Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond. This compound complexes are effective catalysts for this reaction. For example, [(p-Cymene)this compound dichloride dimer] ([RuCl2(p-cymene)]2) is known to catalyze hydrosilylation reactions.

Table 5: this compound Catalysts for Hydroformylation and Hydrosilylation

Catalyst NamePubChem CIDKey Features
This compound pentacarbonyl11053793Intermediate for metal carbonyl complexes, explored in hydroformylation.
Trithis compound dodecacarbonyl11053792Used in hydroformylation, can promote tandem hydrogenation. researchgate.net
Dicarbonyltris(triphenylphosphine)this compound(0)11039820Explored in hydroformylation, can be modified for increased reactivity. researchgate.net
[(p-Cymene)this compound dichloride dimer]10908223Used as a hydrosilylation catalyst.

Cyclization and Cyclopropanation Reactions with this compound Catalysts

This compound catalysts are increasingly utilized in cyclization and cyclopropanation reactions, which are vital for constructing cyclic organic molecules and strained ring systems.

Cyclopropanation reactions, particularly those involving carbenoid transfer from diazo compounds to olefins, are efficiently catalyzed by this compound complexes. molview.org The catalytic cycle typically involves the formation of a this compound-carbene complex as a central intermediate. molview.org Chiral this compound complexes, often bearing nitrogen-based ligands, have been developed to achieve high stereoselectivity (diastereoselectivity and enantioselectivity) in cyclopropanation of olefins with diazoacetates. Examples include this compound(II) cymene complexes like [RuCl2(PPh3)(p-cymene)], which can catalyze cyclopropanation of styrenes. molview.org

Cyclization reactions, including intramolecular cycloisomerization, are also facilitated by this compound catalysts. These reactions often involve the formation of new carbon-carbon bonds within a single molecule to create cyclic structures. This compound(II) catalysts have been reported for three-component cyclopropanation reactions, conceptually different from traditional methods, transforming alcohols into sulfone-substituted cyclopropanes with high yields and diastereoselectivities. wikipedia.org

Table 6: this compound Catalysts for Cyclization and Cyclopropanation

Catalyst NamePubChem CIDKey Features
[RuCl2(PPh3)(p-cymene)]11713885Catalyzes cyclopropanation of styrenes. nih.govmolview.org
This compound-phenyloxazoline (Ru-Pheox) complexN/AUsed in cyclopropanation of olefins with N-hydroxyphthalimide diazoacetate.

Mechanistic Elucidation in this compound Catalysis

The elucidation of catalytic mechanisms involving this compound complexes is a complex endeavor that requires a combination of experimental and theoretical approaches. These studies aim to identify active species, reaction intermediates, transition states, and the factors governing reactivity and selectivity. Advanced spectroscopic techniques, kinetic analyses, and computational methods are indispensable tools in this pursuit.

Spectroscopic Probes and Operando Studies of this compound Catalytic Intermediates

Spectroscopic methods, particularly when employed in operando mode, provide invaluable real-time insights into the dynamic processes occurring at the catalyst's active site under reaction conditions. This allows for the direct observation and characterization of transient catalytic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating molecular structure and dynamic processes, enabling the direct observation of chemical reactions rsc.org. For instance, in situ ¹H and ³¹P NMR spectroscopy have been instrumental in proposing reaction mechanisms for the reductive amination of carbonyl compounds catalyzed by [RuCl₂(PPh₃)₃], clarifying the formation of this compound hydride species as the active catalytic species rsc.org. In olefin metathesis, ³¹P NMR spectroscopy has been used to probe the rate of exchange of free phosphine with bound phosphine in this compound pre-catalysts rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to d-d* and charge transfer transitions of transition metal complexes, and it can show the formation of organic molecules via their n-π* or π-π* transitions rsc.org. While primarily providing qualitative data due to limited structural information, it has been successfully used in kinetic experiments to study the initiation rates of Grubbs-Hoveyda catalysts, revealing their dependence on the identity and concentration of the alkene substrate rsc.orgtu-darmstadt.de.

X-ray Absorption Spectroscopy (XAS): XAS, including Ru K-edge, M₃-edge, and L₃,₂-edge XAS, offers detailed information about the stereostructure, coordination environment, and electronic structure (oxidation state) around the this compound center rsc.orgacs.orgubc.ca. Operando XAS studies have been crucial in investigating this compound oxides during the oxygen evolution reaction (OER), tracking the evolution of surface oxygen species and changes in the oxidation state of this compound atoms acs.orgmpg.de. Ru K-edge XAS has also been used to investigate organometallic this compound complexes in olefin metathesis, assigning the lowest energy feature to Ru 4d←1s transitions, which are highly sensitive to geometry and provide insights into electron density on the this compound center ubc.ca.

Raman Spectroscopy: Operando Raman spectroscopy has been applied to investigate this compound-catalyzed methanol (B129727) dehydrogenation, allowing for the detection of reaction intermediates such as formate, thereby supporting proposed mechanisms rsc.org. Resonance Raman spectroscopy has also been utilized in detailed characterization of intermediates in water oxidation catalyzed by mononuclear this compound polypyridyl complexes capes.gov.brnih.govacs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS, especially when combined with isotope labeling experiments (e.g., H₂¹⁸O labeling), is effective for characterizing catalytic intermediates and confirming bond formations capes.gov.brnih.govacs.org. For instance, in water oxidation, ESI-MS with labeling experiments clearly indicated the presence of an O-O bond in a [Ru(IV)-OO]²⁺ intermediate capes.gov.brnih.govacs.org.

These operando techniques are essential as catalysts can dynamically adapt their chemical composition and structure to the reaction mixture, making real-time monitoring critical for unveiling active phases and potential reaction intermediates mdpi.comchinesechemsoc.org.

Kinetic and Thermodynamic Analyses of this compound-Catalyzed Reactions

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, activation energies, and the energy landscape of catalytic cycles, which are critical for understanding and optimizing this compound-catalyzed processes.

Kinetic Studies: Experimental kinetic studies are fundamental for determining reaction rates and identifying rate-limiting steps in this compound catalysis. For example, in this compound-catalyzed olefin metathesis, kinetic experiments have shown that the initiation rates of Grubbs-Hoveyda catalysts depend on the identity and concentration of the alkene substrate rsc.orgtu-darmstadt.de. Phosphine dissociation was identified as a rate-limiting step in some Grubbs catalysts rsc.org. Stopped-flow methods are often employed for the experimental determination of fast reactions in these systems tu-darmstadt.de. In transfer hydrogenation, kinetic isotope effects and Eyring parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) are used to suggest rate-determining steps and understand the concerted nature of hydrogen transfer nsf.gov. Studies have also incorporated catalyst deactivation into kinetic models to provide more accurate reaction profile fitting and rate constants for both the desired reaction and deactivation pathways worktribe.com.

Thermodynamic Analyses (Computational Studies): Density Functional Theory (DFT) calculations are widely used to complement experimental studies by providing theoretical insights into the energetics of reaction pathways, stability of intermediates, and transition state structures.

In olefin metathesis, DFT studies have evaluated the bonding in active this compound carbene complexes, rationalizing the stabilization effect of N-heterocyclic carbenes (NHCs) and showing that second-generation metathesis carbene complexes are relatively lower in energy compared to first-generation ones rsc.orgacs.org.

For this compound-catalyzed transfer hydrogenation, DFT studies have confirmed that hypothesized intermediates are energetically constructive and that the reaction follows a thermodynamically steady pathway researchgate.net. DFT calculations have also been used to elucidate the preferred mechanism, such as the bifunctional double hydrogen transfer mechanism over β-hydride elimination in certain amidation reactions acs.org.

In acetylene (B1199291) hydrochlorination catalyzed by pincer ligand-supported Ru(II) chloride complexes, theoretical calculations have evaluated the catalytic mechanism and the interaction between catalysts and reactants. These studies indicated that an electrophilic proton-ruthenation mechanism is favored due to lower energetic barriers, which can be further enhanced by improving the electron-donating ability of the ligands mdpi.com.

Ligand Effects on this compound Catalytic Activity and Stereoselectivity

Ligands are paramount in dictating the performance of this compound catalysts, profoundly influencing their activity, selectivity, and stereoselectivity by modulating the electronic and steric environment around the metal center researchgate.netmdpi.comumsl.edu.

Olefin Metathesis:

N-Heterocyclic Carbenes (NHCs) vs. Phosphines: Second-generation Grubbs catalysts, featuring NHC ligands (e.g., SIMes), exhibit higher activity compared to first-generation phosphine-based catalysts (e.g., PCy₃) rsc.org. This is partly attributed to the NHC's preference for alkene over phosphine rsc.org. DFT studies suggest that while NHC ligands may be weaker σ-donors than phosphines, they accept significant π-electron density from the metal, leading to a reduction in electron density on the this compound center, which influences reactivity ubc.ca. Substitutions on the NHC backbone have also been shown to enhance the stereochemical properties of the catalysts mdpi.com.

Anionic Ligands: Simple chloride ligands are common in this compound alkylidene precatalysts, stabilizing the this compound center and influencing its reactivity mdpi.com. However, replacing chlorides with other anionic ligands, such as iodides, has led to outstanding efficiency in asymmetric olefin metathesis and unique reactivities mdpi.com. Studies have shown that anionic ligand exchange significantly affects the thermal activation profile of these catalysts, with iodide-containing complexes demonstrating particularly impressive initiation efficiency mdpi.com.

Chiral Ligands: The development of chiral ligands has been crucial for achieving asymmetric olefin metathesis. Chiral NHC ligands, for instance, have enabled the desymmetrization of achiral trienes through asymmetric ring-closing metathesis (ARCM), yielding cyclic products with high enantioselectivities mdpi.com.

Transfer Hydrogenation:

Diphosphine-Diamine Ligands (Noyori Catalysts): Ryōji Noyori's this compound catalysts, typically Ru(II)-BINAP and related diphosphine-diamine complexes, are highly effective for the asymmetric hydrogenation of ketones and olefins youtube.comchem-station.comwikipedia.org. A key feature of these catalysts is the essential role of a hydrogen atom on the amine ligand, which is believed to stabilize the catalyst-substrate interaction in the transition state chem-station.com. These are often described as bifunctional catalysts, where both the metal center and the amine ligand cooperate in the hydrogen transfer process nsf.govwikipedia.orgdiva-portal.org.

Pincer Ligands: this compound complexes incorporating pincer ligands (e.g., PNP, PNN) offer tight coordination, which can prevent catalyst deactivation, for example, in the alkoxycarbonylation of alkyl iodides nih.gov. Hemilabile pincer ligands provide flexible coordination modes that can significantly impact the efficiency and mechanism of catalysis rsc.org. These complexes have also been shown to reversibly bind CO₂ openaccessjournals.com.

Electronic Effects of Ligands: The electronic configuration of ligands can tune catalytic activity. For this compound nanoparticles, σ-donor ligands have been observed to increase catalytic activity in hydrogenation reactions, while π-acceptor ligands decrease it rsc.org. Similarly, electron-withdrawing ligands in cationic this compound complexes can make the metal center more difficult to oxidize, potentially decreasing electron density at this compound and affecting catalytic activity in reactions like the etherification of propargylic alcohols umsl.edu.

Ruthenium in Medicinal and Bioinorganic Chemistry

Ruthenium Anticancer Agents

The diverse and often individualized mechanisms of action of this compound anticancer agents make them a compelling area of study nih.govdntb.gov.uaresearchgate.net. Unlike platinum drugs, which primarily target DNA, this compound complexes can activate multiple molecular pathways and interact with various cellular targets simultaneously dntb.gov.uaresearchgate.net.

Rational Design Principles for this compound Antineoplastic Complexes

The rational design of this compound antineoplastic complexes focuses on optimizing their chemical and biological properties to enhance efficacy and selectivity. Key design considerations include:

Oxidation State and Ligand Exchange Kinetics: this compound can exist in Ru(II) and Ru(III) oxidation states. Ru(III) complexes are often considered more inert in circulation and can act as prodrugs, undergoing reduction to the active Ru(II) state in the hypoxic environment characteristic of many tumors wikipedia.orgnih.govwikipedia.orgnih.gov. The ligand exchange rates of Ru(II) complexes are comparable to those of platinum(II) compounds, facilitating their interaction with biomolecules wikipedia.org.

Ligand Selection: The choice of ligands significantly influences the complex's stability, solubility, and interaction with biological targets. Half-sandwich Ru-arene complexes are a prominent class due to their balanced hydrophilic and hydrophobic properties wikipedia.org. The incorporation of bioactive ligands, such as P450 enzyme inhibitors, steroid hormone receptor targeting moieties, nonsteroidal anti-inflammatory drugs (NSAIDs), epidermal growth factor receptor (EGFR) inhibitors, and glutathione (B108866) S-transferase (GST) inhibitors, can lead to multi-targeting agents with broader anticancer activities wikipedia.org.

Structural Modulation: Subtle structural modifications, such as the number of fluorine atoms in cyclometalated this compound(II) complexes, can profoundly impact lipophilicity and therapeutic efficacy nih.gov. The geometry (cis/trans) of bis(amidine)this compound(III) complexes has also been explored for its effect on the mechanism of cancer cell death nih.gov.

Thermoresponsive Properties: Some this compound(II)-arene derivatives have been rationally designed to exhibit thermoresponsive properties, allowing for activation by mild hyperthermia in vitro nih.gov.

Stabilization: Ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (pta) can stabilize monothis compound complexes, preventing the formation of larger clusters and influencing their speciation in aqueous solutions researchgate.net.

Radiosensitization: Rational design strategies have also yielded this compound complexes that act as potent radiosensitizers, enhancing the sensitivity of cancer cells to radiation bidd.group.

Photoactivated Chemotherapy (PACT) with this compound Compounds

Photoactivated Chemotherapy (PACT) represents a targeted therapeutic approach where this compound-based prodrugs are activated by light, offering spatial and temporal control over drug activity wikipedia.orgnih.govsigmaaldrich.com.

Mechanism: PACT with this compound compounds typically involves Ru(II) polypyridyl complexes. Upon irradiation with visible light, these complexes undergo a photosubstitution reaction, leading to the cleavage of a coordination bond between the this compound center and an organic ligand nih.govsigmaaldrich.comfrontiersin.org. This light-induced bond breaking releases either the metal-containing photoproduct, the photoreleased ligand, or both, which then interact with biomolecules to induce cell death sigmaaldrich.comfrontiersin.org.

Prodrug Concept: A key advantage of PACT is the design of compounds that are minimally toxic in the dark but become highly active upon light exposure specifically within the tumor region sigmaaldrich.com.

Oxygen Independence: PACT operates through an oxygen-independent photochemical bond cleavage mechanism, making it a promising strategy for treating hypoxic tumors, which are often resistant to oxygen-dependent therapies like photodynamic therapy (PDT) americanelements.com. Some this compound compounds are even designed to function as dual PDT/PACT agents, combining both oxygen-dependent and oxygen-independent mechanisms frontiersin.orgamericanelements.com.

Examples: TLD-1433, a this compound-based photosensitizer, is currently in clinical trials for photodynamic therapy, demonstrating the clinical translation potential of light-activated this compound agents nih.govtheralase.com. The nature of the excited state of the metal complexes and the specific ligands (e.g., monodentate pyridine (B92270), bipyridine, terpyridine derivatives) influence their ability to release cytotoxic ligands upon light activation frontiersin.orgnih.gov.

Targeted Delivery Strategies for this compound Anticancer Agents

Addressing challenges such as low solubility, poor stability, and inadequate cellular uptake is crucial for the clinical success of this compound anticancer agents. Various targeted delivery strategies are being explored:

Nanomaterial Systems: Encapsulating this compound compounds within nanomaterial systems, such as nanoparticles and nanogels, can significantly improve their targeting capabilities and enhance drug delivery to neoplastic cells nih.govfishersci.canih.gov. These systems can also increase the solubility of this compound complexes and facilitate their accumulation at tumor sites fishersci.ca.

Liposomal Formulations: Liposomes are employed to enhance the stability and bioavailability of this compound complexes in vivo, allowing for slow, controlled release and improved delivery to cancer cells fishersci.cacenmed.com.

Transferrin Mimicry: this compound complexes can exploit the overexpression of transferrin receptors on cancer cells. By mimicking iron, this compound compounds can bind to transferrin (Tf), a protein responsible for iron transport, and be efficiently internalized by cancer cells via TfR-mediated endocytosis wikipedia.orgwikipedia.org. This mechanism contributes to the selective accumulation of this compound in tumors wikipedia.org.

Prodrug Design with Bioconjugates: Active this compound units can be incorporated into highly functionalized nucleolipid-based scaffolds. These scaffolds form stable self-assembling aggregates under physiological conditions, protecting the metal complex from degradation and facilitating its transport across cellular phospholipid bilayers cenmed.com.

Molecular Mechanisms of Cytotoxicity of this compound Anticancer Compounds

The cytotoxic mechanisms of this compound anticancer compounds are diverse and complex, often involving multiple cellular targets and pathways, which can vary depending on the specific complex and cancer cell line nih.govdntb.gov.uaresearchgate.net. This multifaceted action is a key reason why this compound complexes can be effective against platinum-resistant tumors wikipedia.orgdntb.gov.ua.

Covalent Binding and Adduct Formation: Some this compound complexes form covalent bonds with DNA, particularly at the N7 atom of guanine (B1146940) residues, leading to the formation of DNA adducts nih.govtheralase.comdntb.gov.uanih.gov. This can result in DNA damage and inhibition of DNA replication sigmaaldrich.comnih.govnih.govbidd.group.

Non-Covalent Interactions: this compound polypyridyl complexes can bind to DNA non-covalently through electrostatic interactions, surface binding, or intercalation between base pairs nih.govnih.govnih.gov. For instance, the complex Λ-[Ru(1,4,5,8-tetraazaphenanthrene)2(dipyridophenazine)]2+ has been shown to kink DNA by semi-intercalation of one of its ligands nih.gov.

DNA Cleavage and Unwinding: Certain this compound polypyridyl complexes, such as [Ru(bpy)2(BPG)]Cl2, have demonstrated the ability to hydrolytically cleave DNA nih.gov. Some complexes also exhibit DNA unwinding capabilities nih.gov.

Enzyme Inhibition: Beyond direct DNA interaction, some this compound complexes can inhibit enzymes crucial for DNA integrity, such as topoisomerase IIα and CDK2 wikipedia.org.

Mitochondria are frequently identified as primary therapeutic targets for this compound anticancer agents, particularly due to the highly negative membrane potential of cancer cells, which can attract lipophilic cations like this compound complexes wikipedia.orgnih.govwikipedia.orgfrontiersin.org.

Mitochondrial Accumulation: this compound compounds can preferentially accumulate within the mitochondria of cancer cells wikipedia.orgnih.govfrontiersin.org.

Disruption of Mitochondrial Membrane Potential (MMP): A common mechanism involves the disruption and loss of mitochondrial membrane potential, which is a critical step in initiating the intrinsic apoptotic pathway sigmaaldrich.comnih.govnih.govfrontiersin.org.

Reactive Oxygen Species (ROS) Generation: Many this compound complexes induce the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress, mitochondrial dysfunction, DNA damage, and ultimately, cell apoptosis sigmaaldrich.comnih.govbidd.groupwikipedia.orgfrontiersin.org.

Apoptosis Induction: Mitochondrial dysfunction induced by this compound agents often triggers programmed cell death (apoptosis) through various pathways. This includes the activation of caspases (e.g., caspase-3/7), the release of pro-apoptotic proteins like cytochrome c, and the modulation of Bcl-2 family proteins wikipedia.orgsigmaaldrich.comwikipedia.orgnih.govnih.govfrontiersin.org.

Specific Protein Targets: Recent research has identified specific mitochondrial proteins as targets. For example, the this compound(II) polypyridine complex Ru5 has been shown to inhibit mitochondrial ATPase, contributing to mitochondrial dysfunction, autophagy, and ferroptosis wikipedia.org.

Compound Names and PubChem CIDs

Ruthenium in Materials Science and Nanotechnology

Synthesis and Advanced Fabrication of Ruthenium Nanomaterials

The ability to control the size, shape, and structure of this compound nanomaterials is crucial for tailoring their properties for specific applications. Various synthesis methodologies have been developed to achieve this control.

Synthesis Methodologies for this compound Nanoparticles

This compound nanoparticles (RuNPs) are typically synthesized using chemical reduction and thermal decomposition methods from suitable precursors.

Chemical Reduction: This is a widely used method where this compound salts, such as this compound trichloride (B1173362) (RuCl₃) or this compound acetylacetonate (B107027) ([Ru(acac)₃]), are reduced using various reducing agents.

Sodium Borohydride (NaBH₄): This is a common reductant used to prepare colloidal this compound nanoparticles from RuCl₃ in the presence of stabilizers like sodium dodecyl sulfate (B86663) (SDS) or polyvinylpyrrolidone (B124986) (PVP) researchgate.netresearchgate.netrsc.orgdoaj.org. The pH of the reaction mixture is critical, ideally kept below 4.9, as higher pH can lead to precipitation rsc.org.

Polyol Process: In this method, polyols like ethylene (B1197577) glycol (EG), diethylene glycol (DEG), or triethylene glycol (TrEG) act as both solvents and reducing agents at elevated temperatures. This technique allows for the control of particle size, often in the range of 1–6 nm, by adjusting the reduction temperature and acetate (B1210297) ion concentration researchgate.netrsc.orgnanografi.com. For instance, heating a polyol solution of RuCl₃ and acetates for 10 minutes at 140–180 °C can yield nanoparticles with narrow size distributions rsc.org.

Hydrothermal Synthesis: This green synthesis approach uses aqueous solutions of this compound precursors, such as RuCl₃, under high temperature and autogenous pressure. The size and shape of the resulting nanoparticles can be controlled by the choice of reducing agent (e.g., sodium citrate (B86180) yielding hexagonal nanocrystals, ascorbic acid yielding spherical nanoparticles) csic.esnih.govacs.org. This method can also produce core-shell structures, such as metallic this compound cores with this compound carbide shells csic.esacs.orgcsic.es.

Chemical Co-precipitation: This method involves the precipitation of this compound hydroxide (B78521), followed by calcination under a hydrogen atmosphere to form Ru⁰ nanoparticles. The size and aggregation of these nanoparticles (typically 10–20 nm) are influenced by the pH of the medium and the type and concentration of surfactants koreascience.krresearchgate.net.

Preparation and Stabilization Techniques for this compound Nanoclusters

This compound nanoclusters, composed of a limited number of this compound atoms, possess unique characteristics due to their nanoscale size, including large surface area and tunable electronic structure scienceopen.com.

Ligand Stabilization: The use of specific ligands is crucial for stabilizing this compound nanoclusters and controlling their growth. For example, thioether ligands with varying carbon chain lengths can influence the morphology of this compound nanocubes, with longer chains promoting cubic shapes nih.gov.

Polymer Stabilization: Polymers like polyvinylpyrrolidone (PVP) are effective stabilizing agents, preventing agglomeration and influencing the size and shape of nanoparticles during chemical reduction researchgate.netacs.orgworldscientific.com.

Dendrimer Encapsulation: While not explicitly detailed in the provided search results, dendrimers are known to encapsulate metal nanoparticles, offering precise size control and stability, and are a common technique for nanocluster synthesis.

Sonochemical Reduction: This facile method can fabricate this compound nanoclusters decorated on carboxyl polypyrrole nanoparticles, with the amount and size of nanoclusters controlled by the concentration of the this compound precursor (e.g., RuCl₃) mdpi.com.

Atomic-Level Structural Evolution and Morphological Control of this compound Nanomaterials

Controlling the morphology and crystal structure of this compound nanomaterials is essential for optimizing their properties for various applications, including catalysis and optics nih.govrsc.orgacs.orgresearchgate.net.

Precursor and Reducing Agent Selection: The choice of this compound precursor and reducing agent significantly influences the crystal phase of the resulting nanoparticles. For instance, Ru(acac)₃ with triethylene glycol can yield face-centered cubic (fcc) this compound nanoparticles, a metastable phase, while RuCl₃·nH₂O with ethylene glycol typically results in hexagonal close-packed (hcp) this compound acs.org.

Temperature and Reaction Time: These parameters play a critical role in controlling particle size and shape. Higher reaction temperatures can lead to smaller Ru nanoparticles in polyol synthesis rsc.org. Varying calcination duration can also control the morphology and size of this compound dioxide (RuO₂) nanoparticles niscpr.res.in.

Ligand and Surfactant Influence: Ligands and surfactants can direct the growth of specific facets, influencing the final shape. Thioether ligands, for example, can promote the formation of this compound nanocubes nih.gov. The concentration and molecular weight of polymers like PVP also affect the size and dispersion of this compound nanoparticles worldscientific.com.

Seed-Mediated Growth: This technique involves growing this compound onto pre-existing seeds (e.g., platinum nanocubes) to achieve specific branched structures with highly exposed active sites. The lattice mismatch between the seed and this compound (e.g., 3% between Pt(111) and hcp Ru(0001)) minimizes strain at the interface, enabling epitaxial growth rsc.org.

pH Control: The pH of the reaction medium can influence the size and aggregation of Ru nanoparticles, particularly in chemical co-precipitation methods koreascience.krresearchgate.net. For this compound oxide, controlling pH during aqueous synthesis of nanoclusters is a strategy for fabricating ultrafine oxides on carbon-based substrates researchgate.net.

Diffusion-Mediated Growth: In techniques like area-selective deposition, the growth rate and selectivity of this compound can be modulated by diffusion of this compound adspecies from non-growth surfaces to growth surfaces, especially on nanoscale patterns kuleuven.be.

This compound-based Composites and Hybrid Materials

This compound-based composites and hybrid materials leverage the properties of this compound with other materials to enhance performance for specific applications, particularly in energy storage and catalysis.

This compound Oxide Composites for Functional Materials

This compound oxides (RuO₂) are recognized for their high specific capacitance, making them promising for electrochemical charge storage devices like supercapacitors materialsciencejournal.orgdntb.gov.uaresearchgate.net. However, their high cost limits widespread commercialization, leading to the development of composites with more affordable materials materialsciencejournal.orgdntb.gov.ua.

Carbon-based Composites:

Carbon Nanotubes (CNTs): RuO₂/CNT composites exhibit high specific capacitance, though high production cost and agglomeration can be challenges materialsciencejournal.orgmdpi.com.

Activated Carbons and Conducting Polymers (e.g., PPY, PANI): These materials are blended with RuO₂ to optimize cost and improve electrochemical performance, despite potential agglomeration issues materialsciencejournal.orgdntb.gov.ua. Electroless deposition can disperse small RuO₂ particles on carbon matrices, increasing capacitance (e.g., from 98 to 190 F/g with 9 wt% RuO₂) sc.eduscispace.com.

Metal Oxide Composites: Combining RuO₂ with other metal oxides, such as manganese dioxide (MnO₂), aims to lower costs while maintaining or enhancing performance. (Ru:Mn)O₂ composite thin films prepared by sol-gel spin coating have shown superior capacitive performance (e.g., 515 F/g) compared to single metal oxides materialsciencejournal.org. This compound-promoted ZnO/SBA-15 composites have also been prepared via incipient wetness impregnation to enhance photocatalytic activity mdpi.com.

Bimetallic this compound Alloys and Heterostructures

Bimetallic this compound alloys and heterostructures combine this compound with other metals to achieve synergistic properties, often enhancing catalytic activity, hardness, and corrosion resistance.

Platinum-Ruthenium Alloys (Pt-Ru): These alloys are widely used, particularly in jewelry and industrial applications, due to their enhanced hardness and wear resistance compared to pure platinum or platinum-iridium alloys wikipedia.orgmgsrefining.comtechformcasting.comstuller.comtechformcasting.com. For example, 950 Platinum-Ruthenium (950PtRu) is a common jewelry alloy with a Vickers hardness of 130, offering good malleability for setting while being strong enough for daily wear techformcasting.comtechformcasting.com. It is also ideal for machining and fabrication stuller.com.

Palladium-Ruthenium Alloys (Pd-Ru): These bimetallic nanoparticles are explored for their catalytic properties. Template-directed growth can be used to synthesize Pd-core Ru-branch nanoparticles, where hexagonal crystal structured Ru branches grow off cubic crystal structured Pd cores. This approach creates structures with highly exposed low-index Ru facets, demonstrating high catalytic activity and stability for reactions like the oxygen evolution reaction rsc.org. The crystal phase of the deposited Ru can be controlled by the lateral size of the Pd nanoplate templates acs.org.

This compound-Molybdenum Alloys (Ru-Mo): A this compound-molybdenum alloy is known to exhibit superconductivity at temperatures below 10.6 K wikipedia.org.

This compound-Gold Alloys (Ru-Au): While not extensively detailed in the provided snippets, bimetallic Ru-Au systems are also a subject of research, often for catalytic applications.

This compound Carbide Core-Shell Structures: Nanoparticles with a metallic this compound core and a this compound carbide shell have been synthesized via hydrothermal treatment. These core-shell structures exhibit exceptional activity for low-temperature CO₂ hydrogenation, with surface this compound carbide species enabling CO₂ activation csic.esacs.orgcsic.es.

Ruthenium in Environmental Chemistry

Ruthenium for Water Decontamination and Pollutant Remediation

This compound-based catalysts are increasingly recognized as efficient tools for addressing various water contamination challenges, offering promising alternatives to conventional treatment methods for refractory organic and inorganic compounds researchgate.net. Their high catalytic efficiency and strong specificity make them valuable in processes like catalytic wet oxidation (CWO) ingentaconnect.comnih.govgoogle.com.

Catalytic Oxidation of Organic Pollutants by this compound Systems

This compound catalysts demonstrate significant activity in the oxidative degradation of a wide range of organic pollutants in aqueous solutions. For instance, polymer-supported this compound catalysts have been found effective for the degradation of bisphenol A, an emerging endocrine disruptor, using hydrogen peroxide (H₂O₂) as an environmentally friendly oxidant under ambient conditions cityu.edu.hk. These systems can achieve high yields, with one this compound(II) polypyridyl complex, cis-[Ru(2,9-Me₂phen)₂(H₂O)₂]²⁺, demonstrating a turnover number (TON) exceeding 10,000 for the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) cityu.edu.hk.

This compound(IV) oxide (RuO₂) is also a frequently utilized oxygen catalyst, applied in electrochemical supercapacitors and as a catalyst in processes like the Deacon process for chlorine production fishersci.nofishersci.beamericanelements.com. Its high charge transfer capability makes it suitable for enhancing the capacitance of nanocomposite electrode materials fishersci.no. Furthermore, this compound-based catalysts have been successfully employed in the catalytic wet oxidation (CWO) process for treating highly concentrated organic pharmaceutical wastewater containing pyridine (B92270) and its derivatives. This process, operating at temperatures between 170-300 °C and pressures of 1.0-10 MPa, can achieve over 99% removal rates for chemical oxygen demand (COD) and total nitrogen (TN) nih.gov.

Another application involves the decomposition of formaldehyde, a common industrial wastewater impurity, using microwave-formed this compound catalysts, which can also lead to concomitant hydrogen production rsc.orgresearchgate.net.

Reduction of Water Contaminants with this compound Catalysts

This compound catalysts are also highly effective in the reduction of various water contaminants. Commercial catalysts containing this compound have shown unexpected activity in reducing nitrate (B79036) nih.govfigshare.comacs.orgacs.org. This reductive capability extends to a range of N-nitrosamine structures, even at environmentally relevant concentrations nih.govfigshare.comacs.orgacs.org.

For example, experiments with N-nitrosodimethylamine (NDMA) demonstrated rapid reduction on both commercial and in-house prepared Ru/Al₂O₃ catalysts nih.govfigshare.comacs.orgacs.org. The commercial Ru/Al₂O₃ material exhibited an initial metal weight-normalized pseudo-first-order rate constant (k₀) of 1103 ± 133 L·gᵣᵤ⁻¹·h⁻¹ and an initial turnover frequency (TOF₀) of 58.0 ± 7.0 h⁻¹ nih.govfigshare.comacs.org. This activity is notably higher than other reported catalysts, such as Pd/Al₂O₃ and Pd–In/Al₂O₃, which typically show k₀ values less than 100 L·gₚ𝒹⁻¹·h⁻¹ acs.org. The high activity of this compound catalysts for NDMA reduction is potentially linked to stronger binding of NDMA on the this compound surface acs.org.

The following table summarizes key catalytic performance data for this compound-based catalysts in the reduction of N-nitrosodimethylamine (NDMA):

Catalyst TypeContaminantInitial Rate Constant (k₀) (L·gᵣᵤ⁻¹·h⁻¹)Initial Turnover Frequency (TOF₀) (h⁻¹)Reference
Commercial Ru/Al₂O₃N-Nitrosodimethylamine (NDMA)1103 ± 13358.0 ± 7.0 nih.govfigshare.comacs.org

Degradation of Specific Environmental Contaminants (e.g., N-Nitrosamines)

N-Nitrosamines, including N-nitrosodimethylamine (NDMA), are a class of highly toxic compounds found in treated wastewater and drinking water nih.govfigshare.comacs.orgmdpi.com. This compound catalysts effectively reduce NDMA to dimethylamine (B145610) (DMA) and ammonia (B1221849) as end-products nih.govfigshare.comacs.orgacs.org. A small amount of 1,1-dimethylhydrazine (B165182) (UDMH) has also been detected as a transient intermediate during this process nih.govfigshare.comacs.orgacs.org. The effectiveness of this compound catalysts extends to a mixture of five different N-nitrosamines spiked into tap water at environmentally relevant concentrations (1 μg L⁻¹ each), highlighting their broad applicability in water purification nih.govfigshare.comacs.org.

Environmental Fate and Speciation of this compound Species

The environmental behavior of this compound, particularly its speciation and migration, is crucial for understanding its potential impact and designing effective remediation strategies. Studies on this compound's environmental fate often consider its natural occurrence, anthropogenic releases (especially from the nuclear industry), predominant speciation, and bioaccumulation pathways osti.govnih.gov.

Migration Pathways of this compound in Aquatic and Terrestrial Environments

The migration of this compound in aquatic and terrestrial environments is influenced by factors such as redox conditions, pH, the presence of ligands, and the physical characteristics of the environmental matrices osti.govresearchgate.netepa.gov. In both terrestrial and aquatic ecosystems, the primary transfer of released this compound isotopes occurs through gaseous and liquid media researchgate.net. Volatile this compound compounds can enter atmospheric circulation and spread globally researchgate.net.

In soil systems, this compound's mobility can vary significantly. Studies have shown that this compound can be quite mobile, with its movement being influenced by its ionic nature epa.gov. For instance, anionic forms of this compound have demonstrated greater mobility through various soils compared to this compound chloride and cationic nitrodinitrato forms epa.gov. The presence of fine particulates, humic acids, and bacteria can also influence this compound migration through soil researchgate.net. While the movement of this compound through soil to the subsurface and its connection to hydrological networks can be very slow, high mobility has been observed in specific cases, such as in groundwater plumes below the Hanford crib, where the formation of anionic nitrosyl complexes contributed to a significant portion of mobile radioactivity researchgate.net. The mobility of This compound-106 (B88614) (Ru-106) has been found to be high in organic-rich soil, whereas no leaching occurred in incinerated soil lacking organic matter researchgate.net.

Chemical Transformation and Stability of this compound Species in Environmental Matrices

The chemical transformation and stability of this compound species in environmental matrices are largely dependent on redox conditions, available ligands, and the concentration of this compound itself researchgate.net. This compound can exist in various oxidation states, with Ru(II), Ru(III), and Ru(IV) being particularly stable and kinetically inert in many complexes wikipedia.org.

In aqueous environments, the speciation of this compound is dynamic. For example, in olefin metathesis catalysts, rapid degradation in water can occur, leading to the formation of metathesis-inactive hydroxide (B78521) species under pH-neutral, salt-free conditions acs.orgnih.gov. However, increasing salt concentrations, such as 1 M NaCl(aq), can suppress deprotonation events below pH 8, thereby stabilizing this compound-water complexes and expanding the metathesis-compatible regime acs.orgnih.gov. This compound(IV) oxide (RuO₂) is generally insoluble in water and acids but soluble in fused alkali fishersci.no. This compound hexafluoride (RuF₆) reacts with water wikipedia.org. This compound(III) chloride (RuCl₃) is soluble in water, especially its hydrated form (RuCl₃·xH₂O), which is a common precursor in this compound chemistry wikipedia.orgereztech.com. This compound(III) acetylacetonate (B107027) is insoluble in water but soluble in most organic solvents wikipedia.org.

The stability of this compound-based catalysts is a critical aspect of their environmental application. While this compound catalysts exhibit high activity, a gradual deactivation phenomenon can occur during repeated use, necessitating regeneration treatments google.com. For example, Ru/CeO₂, Ru/TiO₂, and Ru/ZSM-5 catalysts have shown decreased catalytic efficiency over multiple uses google.com. Regeneration methods, such as treatment with oxalic acid or hydroxylamine (B1172632) hydrochloride, can restore catalytic activity for the removal of organic matter google.com.

Advanced Synthetic Methodologies and Coordination Chemistry of Ruthenium

Rational Design and Synthesis of Novel Ruthenium Coordination Complexes

The synthesis of novel this compound coordination complexes is a field driven by the pursuit of tailored functionalities. This often involves a synergistic approach where ligand design and the control of the metal's oxidation state are paramount to achieving the desired chemical properties and reactivity.

The properties of a this compound complex are profoundly influenced by the ligands coordinated to the metal center. Consequently, sophisticated ligand design is a cornerstone of modern this compound chemistry. Strategies often focus on creating polydentate ligands that form stable chelate rings with the metal, thereby influencing its geometry and reactivity. For instance, tridentate ligands are a major focus, as they can create stereopure polynuclear complexes, which are desirable for applications like light-harvesting devices. rsc.org

A variety of ligand types are employed to modulate the steric and electronic environment of the this compound center:

Schiff Base Ligands: These O,N-bidentate ligands, often derived from salicylaldehyde, offer stereochemical flexibility and can stabilize the metal center. researchgate.net

Nitrogen-Based Ligands: Ligands prepared using "click chemistry," such as bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, yield stable Ru(II) complexes. rsc.org These are synthesized by reacting the tridentate NNN ligand with a precursor like Ru(PPh₃)₃Cl₂. rsc.org

Bioactive Ligands: Incorporating biologically active molecules, such as flavones or PARP-1 inhibitors, into the ligand framework is a strategy to develop this compound complexes with potential therapeutic applications. nih.gov This approach can enhance properties like water solubility and create compounds with broader activity profiles compared to the ligands alone. nih.gov

The synthesis of these complexes typically involves reacting a suitable this compound precursor, such as this compound(III) chloride or [RuCl₂(PPh₃)₃], with the designed ligand under specific reaction conditions. rsc.orgmdpi.com Mechanochemical methods, like manual grinding, are also being explored as efficient and green alternatives to traditional solution-based synthesis. mdpi.com

Table 1: Examples of Ligand Strategies in this compound Complex Synthesis

This compound can adopt a wide range of oxidation states in its organometallic compounds, from -2 to +6, with the +2, +3, and +4 states being particularly accessible and relevant. wikipedia.orgbohrium.com The synthesis of complexes with specific oxidation states is highly dependent on the nature of the coordinating ligands and the reaction conditions. rsc.orgrsc.org

The stabilization of a particular oxidation state can be rationally controlled:

This compound(II): This is a very common state, often stabilized by π-acceptor ligands like carbon monoxide or pyridine (B92270). wikipedia.orgrsc.org

This compound(III): N,N-donor ligands, such as 2-(2′-pyridyl)benzimidazole, are known to stabilize the +3 oxidation state. bohrium.comrsc.orgrsc.org

This compound(IV): The formation of higher oxidation states like +4 can be facilitated by the absence of strongly coordinating N,O-donor ligands in the coordination sphere. rsc.orgrsc.org

The synthesis of these complexes often starts from a common precursor like this compound(III) chloride (RuCl₃). rsc.orgrsc.org The final product and the this compound oxidation state are influenced by factors such as the choice of solvent, molar ratios of reactants, temperature, and reaction time. bohrium.comrsc.org For example, reacting RuCl₃ with benzimidazole (B57391) derivatives can yield novel complexes in both +3 and +4 oxidation states, and even mixed-valence Ru(III)/Ru(IV) compounds. rsc.orgrsc.orgorkg.org

Table 2: Synthesis of this compound Complexes in Different Oxidation States

Half-sandwich this compound complexes, often described as having a "piano-stool" geometry, are a significant class of organometallic compounds. mdpi.comresearchgate.net In these structures, a π-conjugated arene ligand (like p-cymene (B1678584) or benzene) occupies three coordination sites, acting as the "seat" of the stool, while other ligands form the "legs". mdpi.comacs.org This arrangement stabilizes the Ru(II) metal center and prevents its rapid oxidation. mdpi.com

A common and effective synthetic route to monomeric half-sandwich complexes involves the cleavage of chloro-bridged dimeric precursors, such as [(η⁶-arene)Ru(μ-Cl)Cl]₂. mdpi.com This dimer reacts with various monodentate or bidentate ligands (L) to yield monomeric compounds with the general formula [(η⁶-arene)RuCl₂L] or [(η⁶-arene)RuClL]. mdpi.com

For example, novel complexes termed [(p-cymene)RuClL] have been synthesized by reacting [(p-cymene)RuCl₂]₂ with arylhydrazone ligands. rsc.org X-ray crystallography of these complexes confirms that the ligands coordinate to the this compound ion in a bidentate fashion, resulting in a pseudo-octahedral geometry around the metal center. rsc.org Similarly, ligands containing benzimidazole moieties have been used to create half-sandwich Ru(II) complexes with pseudo-tetrahedral or pseudo-octahedral structures. mdpi.com

Table 3: Characteristics of Synthesized Half-Sandwich this compound Complexes

Organometallic this compound Chemistry

Organometallic this compound chemistry involves compounds with direct carbon-to-ruthenium bonds. wikipedia.org This field is rich with diverse structures and reactivity, leading to important applications, particularly in catalysis. researchgate.net

This compound vinylidene (Ru=C=CHR) and acetylide (Ru-C≡CR) complexes are key intermediates in many organometallic transformations. nih.gov Vinylidene complexes are often synthesized from terminal alkynes, which rearrange upon coordination to the metal center. illinois.edu For instance, new vinylidene complexes with the general formula [RuCl₂(=C=CHR)(PCy₃)₂] have been prepared and isolated as crystalline solids. researchgate.netingentaconnect.com X-ray diffraction studies of these complexes reveal a distorted square-pyramidal structure. researchgate.net

A crucial reaction of vinylidene complexes is their deprotonation to form the corresponding acetylide complexes. illinois.edu This conversion proceeds in high yield and represents a primary synthetic route to this compound acetylides. illinois.edu For example, cationic vinylidene complexes can be treated with a base to yield the neutral acetylide product. Conversely, acetylide complexes can react with electrophiles to regenerate vinylidene species. nih.gov

The characterization of these complexes relies heavily on spectroscopic methods. In ¹³C NMR, the α-carbon of the vinylidene ligand (Ru=Cα=Cβ) displays a characteristic downfield resonance. For example, in the cationic vinylidene complex [(η⁵-C₉H₇)(dppe)Ru=C=CH(CH₂CH=CH₂)]⁺, the Ru-Cα signal appears as a triplet at δ 352.0. nih.gov

Table 4: Spectroscopic Data for a this compound Vinylidene Complex

This compound-arene complexes are highly valuable in organic synthesis, serving as robust and versatile catalysts for a wide range of transformations. researchgate.netresearchgate.net The arene ligand provides stability and allows for fine-tuning of the complex's steric and electronic properties. mdpi.comresearchgate.net These half-sandwich compounds are excellent precursors for generating catalytically active species. researchgate.net

One of the most significant applications of this compound-arene complexes is in transfer hydrogenation reactions. acs.org These complexes can effectively catalyze the reduction of ketones and aldehydes to the corresponding alcohols. For example, arene-ruthenium(II) complexes containing 11H-indeno[1,2-b]quinoxalin-11-one derivatives have demonstrated effective catalytic activity for the transfer hydrogenation of aryl ketones. acs.org The chirality at the this compound center in many of these complexes can be observed in their NMR spectra, where the protons of the p-cymene ring often appear as four distinct doublets. acs.org

The versatility of the this compound-arene framework allows for the incorporation of a wide variety of other ligands, which can be used to optimize catalytic performance and selectivity for specific synthetic applications. rsc.orgnih.gov

Compound Index

Table 5: List of Chemical Compounds Mentioned

Advanced Spectroscopic and Spectrometric Characterization of this compound Compounds

The intricate electronic structures and geometries of this compound compounds necessitate the use of advanced analytical techniques for their comprehensive characterization. These methods provide deep insights into the local atomic environment, oxidation states, and redox behavior of this compound centers, which are crucial for understanding their reactivity and designing new functional materials.

X-ray Absorption Fine Structure (XAFS) Analysis of this compound Compounds

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful tool for elucidating the local geometric and electronic structure of this compound-containing materials. desy.de By analyzing the fine structure on the high-energy side of an X-ray absorption edge, specifically the Ru K-edge at 22117 eV, detailed information about the coordination environment of the absorbing this compound atom can be obtained. desy.de The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For instance, EXAFS studies on silica-supported this compound-copper clusters have revealed details about the bimetallic structure, suggesting that copper is present at the surface of the this compound clusters. In another study, EXAFS was used to investigate the structure of amorphous this compound phthalocyanine (B1677752) (PcRu), confirming a dimeric structure. acs.org The technique has also been applied to study the speciation of this compound(III) chloro complexes in hydrochloric acid solutions. researchgate.net

Atomic X-ray Absorption Fine Structure (AXAFS) spectroscopy, a component of XAFS, is particularly sensitive to the charge densities responsible for bonding and the electronic structure of the metal center. desy.de It arises from the scattering of the photoelectron within the absorbing atom itself. desy.de

Representative XAFS Studies on this compound Compounds
This compound Compound/SystemKey Findings from XAFS AnalysisReference
This compound(II) complexes in interphase catalysisAXAFS is used to study the electronic properties and charge densities of the active metal center, which are influenced by the coordinating ligands. desy.de desy.de
Silica-supported this compound-Copper clustersProvided information on the bimetallic cluster structure, indicating that copper atoms are located at the surface of the this compound clusters.
Amorphous this compound Phthalocyanine (PcRu)Confirmed a dimeric structure for PcRu and elucidated the structure of the bisubstituted PcRu(n-BuNH2)2 complex. acs.org acs.org
This compound(III) chloro complexes in HClUsed to analyze the structure and speciation of Ru(III) complexes in solution, aiding in the development of extraction systems. researchgate.net researchgate.net

Electrochemical Analysis of this compound Complexes

Electrochemical methods are indispensable for probing the redox properties of this compound complexes, which are central to their applications in catalysis, solar energy conversion, and sensing. Cyclic voltammetry (CV) is a widely used technique to determine the oxidation and reduction potentials of these complexes, providing insights into the stability of different oxidation states and the electronic influence of the ligands.

The electrochemical behavior of this compound complexes is highly tunable by modifying the ligand environment. For example, in a series of cyclometalated this compound(II) complexes, an increase in the electron-donating nature of the substituent on the aryl fragment of benzimidazole led to a decrease in the redox potential of the complex. mdpi.com Similarly, the introduction of electron-withdrawing substituents on pyridine ligands attached to a this compound(II) center requires more voltage for oxidation compared to electron-donating substituents. core.ac.uk

In-depth electrochemical studies of a photosensitizer, [Ru(S–Sbpy)(bpy)2]2+, revealed that the disulfide-functionalized bipyridine ligand can be reduced twice at moderate potentials. acs.org The analysis of CV traces also provided kinetic parameters for the sequential electron-transfer processes. acs.org Furthermore, electrochemical characterization of novel Ru(III) Schiff base complexes showed quasi-reversible one-electron metal-centered (RuIII/RuII) reduction processes. aip.org

Electrochemical Data for Selected this compound Complexes
This compound ComplexElectrochemical TechniqueKey Redox Process and PotentialReference
trans-Ru(dppe)2(L2o)Cl (1o)Cyclic VoltammetryTwo anodic waves at 0.60 V (RuII/III) and 0.86 V (N0/+). rsc.org rsc.org
Cyclometalated Ru(II) with 2-arylbenzimidazolesCyclic VoltammetryRedox potential decreases with an increase in substituent donation. mdpi.com mdpi.com
[Ru(Schiff base-X)(Cl)2(As/P Ph3)2]Cyclic VoltammetryQuasi-reversible Ru(III)/Ru(II) reduction between -0.826 V and -0.971 V. aip.org aip.org
[Ru(S–Sbpy)(bpy)2]2+Cyclic VoltammetryTwo reductions of the S–Sbpy ligand around -1.1 V vs Fc+/0. acs.org acs.org
Ru(II) polypyridyl complex (L)Cyclic VoltammetryCharacterization of the Ru(III/II) couple for photoelectrochemical sensing. nih.gov nih.gov

Reactivity and Reaction Mechanisms of this compound Complexes

The rich and varied reactivity of this compound complexes stems from the accessibility of multiple oxidation states and the ability to tune the electronic and steric properties of the coordinating ligands. Understanding the mechanisms of their reactions is fundamental to optimizing their performance in various applications.

Ligand Substitution and Exchange Reactions in this compound Chemistry

Ligand substitution reactions are a cornerstone of this compound chemistry, enabling the synthesis of a vast array of complexes with tailored properties. The lability of ligands can be controlled by the oxidation state of the this compound center and the nature of the other ligands present. This compound(II) complexes are often substitution-inert, which allows for the systematic study of their reaction mechanisms. tandfonline.com

A notable example of ligand substitution is the transformation of Grubbs' first and second-generation catalysts, which are Ru(II) alkylidenes, into the common photoredox catalyst Ru(bpy)32+ through reaction with 2,2'-bipyridine. nih.gov This in-situ catalyst modification enables sequential olefin metathesis and photoredox catalysis in a single pot. nih.gov

The choice of precursor and modulating ligands can significantly impact the outcome of ligand exchange reactions in the formation of metal-organic frameworks (MOFs). In the synthesis of Ru-HKUST-1, using dithis compound tetracarboxylate precursors with a pKa match to the linker ligand resulted in materials with higher crystallinity and surface area. rsc.org The exchange of a labile chloride ligand in [RuII(arene)(bipyridine)Cl]+ complexes with the thiol group of cysteine has been used to generate artificial metalloenzymes for transfer hydrogenation. nih.gov

Examples of Ligand Substitution Reactions in this compound Chemistry
Starting this compound ComplexReagent/ConditionsProductSignificanceReference
Grubbs' Catalysts (RuII-alkylidenes)2,2'-bipyridine (bpy)Ru(bpy)32+Enables sequential olefin metathesis/photoredox catalysis. nih.gov nih.gov
[Ru2(RCO2)4] precursors1,3,5-benzenetricarboxylate (BTC)Ru-HKUST-1 (MOF)Demonstrates the importance of pKa matching for improved material properties. rsc.org rsc.org
[RuII(arene)(bipyridine)Cl]+Cysteine residue in a proteinArtificial metalloenzymeCreates a catalyst for transfer hydrogenation via protein-cofactor coordination. nih.gov nih.gov

Electron Transfer and Energy Transfer Properties of this compound Complexes

The electron and energy transfer properties of this compound complexes, particularly Ru(II) polypyridyl complexes, are the foundation for their use as photosensitizers in solar energy conversion and photoredox catalysis. Upon absorption of light, these complexes are excited to a metal-to-ligand charge transfer (MLCT) state. uark.edu In this state, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. core.ac.ukuark.edu

The properties of the MLCT state, such as its energy and lifetime, can be finely tuned by modifying the ligands. mdpi.com The long lifetime of the triplet MLCT state in many this compound complexes allows for efficient energy or electron transfer to other molecules. nih.govingentaconnect.com For example, the excited state of a Ru(II) complex can interact with molecular oxygen to produce highly reactive singlet oxygen. nih.gov

The dynamics of these transfer processes can be complex. In some systems, interligand electron transfer can occur, where an electron moves from one ligand to another. researchgate.net The study of proton-coupled electron transfer (PCET) in complexes like [Ru(terpy)(bpm)(OH2)]2+ reveals how electron transfer events can be coupled to proton movement, which is crucial in many catalytic cycles. osti.gov The efficiency of these processes is critical for applications ranging from biological electron transfer studies to the development of molecular wires. uark.eduingentaconnect.com

Photophysical and Electron Transfer Properties of Selected this compound Complexes
This compound ComplexExcitationKey ProcessOutcome/PropertyReference
[Ru(bpy)3]2+ and analoguesVisible lightMetal-to-Ligand Charge Transfer (MLCT)Formation of a long-lived triplet excited state, useful as a photosensitizer. nih.govuark.edu nih.govuark.edu
[Ru(terpy)(bpm)(OH2)]2+-Proton-Coupled Electron Transfer (PCET)Ground state PCET forms a Ru(IV)-oxo species; excited state decay is influenced by solvent hydrogen bonding. osti.gov osti.gov
Polyyne-bridged dinuclear Ru(II) complexesVisible lightVectorial Electron TransferSelective promotion of an electron from the metal to the bridging ligand, a key step for molecular wires. ingentaconnect.com ingentaconnect.com
[Ru(S–Sbpy)(bpy)2]2+Visible lightMLCT to S–Sbpy ligandPhotostable complex with an emission lifetime of 109 ns in deoxygenated acetonitrile. acs.org acs.org

Computational and Theoretical Studies of Ruthenium Compounds

Density Functional Theory (DFT) in Ruthenium Chemistry

Density Functional Theory (DFT) has emerged as a crucial first-principles computational method for investigating inorganic complexes, including those involving this compound. It provides an accurate alternative to traditional quantum mechanical molecular investigations, primarily focusing on the electron density to determine ground state structures and properties. worldscientific.comrsc.org DFT is widely employed to predict a variety of molecular properties, such as molecular structures, vibrational frequencies, atomization energies, ionization energies, and reaction pathways. worldscientific.com

Prediction of Electronic Structures and Reactivity Profiles

DFT is extensively utilized to examine the electronic structure of this compound polypyridyl complexes, offering a detailed understanding of their intrinsic properties. dcu.ie This involves calculating and analyzing parameters such as ground state geometries, natural bond orbital (NBO) analysis, and frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org These orbital analyses are critical for predicting the electronic transitions and reactivity of this compound complexes, with the most active isomers for electronic reactions often identified through their frontier orbital characteristics. scirp.org

Furthermore, DFT calculations can optimize molecular geometries and provide insights into charge distribution within this compound complexes, which is vital for understanding their behavior. unicamp.br For instance, studies on this compound(II) azopyridine complexes have used DFT to determine that the Ru-N bond is formed by electron delocalization from the lone pair atomic orbitals of nitrogen to this compound, and strong interactions between lone pairs on ligands and vacant orbitals on this compound stabilize the molecular structure. scirp.org Partial density of states (PDOS) spectra are frequently employed to visualize and compare electronic structures, highlighting changes that occur upon ligand modifications or the addition of multiple metal centers. dcu.ie

Elucidation of Catalytic Mechanisms via DFT

DFT plays a pivotal role in elucidating the intricate mechanisms of this compound-catalyzed reactions, providing detailed insights into reaction pathways, intermediates, and transition states. This computational approach helps identify rate-determining steps and understand factors influencing regioselectivity and stereoselectivity. sioc-journal.cnrsc.orgacs.orgresearchgate.net

Examples of DFT applications in catalytic mechanism elucidation include:

This compound-catalyzed hydroamidation of terminal alkynes : DFT calculations have been used to explain the stereoselectivity observed with different phosphine (B1218219) ligands. The catalytic cycle typically involves steps such as oxidative addition, alkyne coordination, alkyne insertion, vinyl-vinylidene rearrangement, nucleophilic transfer, and reductive elimination. The stereoselectivity is often decided during the nucleophilic transfer step, where steric interactions play a crucial role in determining E- or Z-configured enamide products. rsc.org

This compound-catalyzed C-H allylation : DFT investigations have characterized the plausible mechanism, identifying C-H activation as the rate-determining step, consistent with experimental kinetic isotopic effects. The studies also shed light on the competition between C-H allylation and C-H alkenylation, with the removal of the β-group controlling this competition. acs.org

Water oxidation catalysis by this compound(II) complexes : DFT calculations are essential for deeply understanding the mechanisms, intermediates, and kinetics of water oxidation. They help determine theoretical pKa values and oxidation potentials for intermediates, aiding in the elucidation of the most favorable catalytic path for oxygen evolution. unicamp.br

This compound-catalyzed arylation of C-H bonds : Computational studies employing DFT have predicted the mechanism for C-H bond arylation reactions, indicating that the initial step involves catalyst loading. The oxidative addition of bromobenzene (B47551) has been identified as the rate-determining step in the catalytic cycle. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of atoms and molecules, providing insights into dynamic processes and interactions within this compound systems.

One significant application of MD simulations in this compound chemistry is the study of hydrogen diffusion in this compound thin films . These films are used as protective layers in extreme ultraviolet lithography mirrors. MD simulations, often employing reactive force fields like ReaxFF, have been instrumental in understanding how hydrogen permeates through this compound and contributes to blistering effects. arxiv.orgacs.orgtue.nlacs.org Studies have shown that tilt and twist grain boundaries within the this compound film provide energetically favorable sites for hydrogen atoms, acting as both sinks and highways for hydrogen. arxiv.orgacs.orgtue.nl This leads to hydrogen accumulation at grain boundaries, blocking transport across their planes while favoring diffusion along them. acs.orgtue.nl These findings suggest that tailoring the morphology of this compound thin films could be a strategy to control hydrogen permeation. arxiv.orgacs.org

MD simulations have also been applied to investigate the interaction of this compound complexes with biomolecular systems , such as DNA. For example, studies have explored the docking of complexes like Curcuminato-(η⁶-p-cymene)this compound(II) with DNA, focusing on minor groove binding. These simulations can evaluate equilibrium stability and provide details on interaction distances and conformational changes over time. winona.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Complexes

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural and physicochemical properties of chemical compounds and their biological activities or catalytic performance. For this compound complexes, QSAR models serve as predictive tools for designing new compounds with desired properties.

Applications of QSAR in this compound Chemistry:

Anticancer Agents : QSAR studies have been conducted on various this compound complexes, particularly this compound azopyridine complexes, to predict their cytotoxic activities against different cancer cell lines (e.g., renal, lung, ovarian, breast, and colon cancer). scirp.orgscirp.org These studies correlate quantum descriptors, such as the free enthalpy of reaction (ΔG°), dipole moment (μ), and the charge of the ligand (Ql), with the observed anticancer activity. scirp.org The charge of the ligand has been identified as a priority descriptor for predicting cytotoxicity, with electron acceptor groups on intercalative ligands enhancing DNA binding affinity. scirp.orghilarispublisher.com These models are statistically significant and predictive, offering a valuable tool for the rational design and synthesis of novel anticancer this compound complexes. scirp.orgnih.gov

Olefin Metathesis Catalysts : QSAR models have been developed for this compound catalysts used in olefin metathesis. These models often derive both independent and dependent variables from DFT calculations, correlating the properties of 14-electron this compound complexes (e.g., LCl₂Ru=CH₂) with a calculated measure of catalytic activity. acs.org Key findings indicate that ligands that efficiently promote catalytic activity are those that stabilize the high-oxidation state (+4) metallacyclobutane intermediate relative to the this compound-carbene structures. This stabilization is often achieved through ligand-to-metal σ donation, while metal-to-ligand π back-donation can destabilize the intermediate and reduce activity. acs.org Bulky dative ligands can also contribute to catalytic activity by driving the reaction towards less sterically hindered metallacyclobutane species. acs.org

These computational and theoretical approaches provide a robust framework for understanding, predicting, and optimizing the diverse applications of this compound compounds in various chemical and biological contexts.

Q & A

Q. What are the standard methods for synthesizing ruthenium nanoparticles, and how can their size distribution be controlled?

this compound nanoparticles are commonly synthesized via reverse microemulsion, chemical reduction, or sol-gel methods. To control size distribution, parameters such as surfactant concentration, reducing agent ratio, and reaction temperature must be optimized. For example, the Taguchi orthogonal array design can systematically identify critical factors (e.g., water-to-surfactant ratio) to minimize polydispersity .

Q. What techniques are used to characterize this compound complexes' electronic structures?

UV-vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy (XAS) are standard for probing electronic properties. Time-dependent density functional theory (TD-DFT) calculations validate experimental spectra, enabling precise assignment of charge-transfer transitions in Ru(II) polypyridyl sensitizers .

Q. What factors influence the Z-selectivity of this compound catalysts in olefin metathesis?

Z-selectivity is governed by steric and electronic effects in chelated Ru catalysts. Bulky ligands (e.g., dithiolates) restrict metallacyclobutane intermediate conformations, favoring Z-olefin formation. Computational studies on ruthenacyclobutane stability provide mechanistic insights .

Q. How do this compound complexes interact with DNA, and what techniques assess these interactions?

Ru complexes bind DNA via intercalation, groove binding, or covalent adduct formation. Techniques like circular dichroism (CD), fluorescence quenching, and gel electrophoresis quantify binding affinity and mode. For example, Ru polypyridyl complexes exhibit distinct CD spectral shifts upon intercalation .

Q. What are the key considerations when integrating this compound-based catalysts into photoelectrochemical cells?

Protonation states of carboxylic anchors and orbital alignment with TiO₂ conduction bands critically affect electron injection efficiency. Purified N3 and N621 dyes achieve >10% power conversion efficiency, validated by DFT-TDDFT studies .

Advanced Research Questions

Q. How can orthogonal experimental design optimize this compound nanoparticle synthesis parameters?

Taguchi factorial design reduces experimental runs while identifying statistically significant factors (e.g., precursor concentration). ANOVA analysis prioritizes variables affecting particle size, enabling targeted optimization of narrow size distributions (<5 nm) .

Q. How do DFT studies complement experimental data in designing this compound-based sensitizers?

DFT calculates molecular orbital energies, predicting charge-transfer dynamics and optical absorption spectra. For Ru dyes, protonation of -COOH groups shifts LUMO energy levels, aligning them with TiO₂ bands for enhanced electron transfer—confirmed by experimental IPCE curves .

Q. How can steric and electronic modifications of this compound catalysts enhance Z-selectivity in ethenolysis?

Chelate ring size and ligand substitution (e.g., pyridine vs. indenylidene) modulate metallacyclobutane stability. Experimental kinetics and DFT show that larger chelates (7-membered vs. 6-membered) reduce transition-state strain, improving Z-selectivity up to 95% .

Q. What methodologies resolve contradictions in XRF quantification of this compound content?

Discrepancies in XRF data arise from inaccurate fluorescence yields (FPs) or Coster-Kronig probabilities. Experimental determination using synchrotron radiation (e.g., PTB beamline) calibrates FPs, reducing errors in Ru quantification for semiconductor applications .

Q. How do mixed-valent this compound complexes' electronic properties impact their application in molecular computing?

Robin-Day class II/III Ru dimers exhibit delocalized electronic structures, enabling charge polarization for quantum-dot cellular automata (QCA). B3LYP/3-21G calculations predict geometries and orbital localization, guiding synthetic design for logic gate functionality .

Methodological Guidelines

  • Experimental Design : Use Taguchi or factorial designs to minimize synthesis variables .
  • Data Validation : Cross-reference XRF/spectroscopic data with DFT calculations to resolve inconsistencies .
  • Catalyst Optimization : Combine steric maps (e.g., SambVca) with kinetic studies to refine Z-selectivity .
  • Biomedical Applications : Employ fluorescence lifetime imaging (FLIM) to track Ru complex uptake in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.